molecular formula C11H15N5O5 B11833484 (2R,3R,4S,5R)-2-(6-Amino-8-(hydroxymethyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Amino-8-(hydroxymethyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B11833484
M. Wt: 297.27 g/mol
InChI Key: KJSCRGFPJNGRBL-TZQXKBMNSA-N
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Description

Tetrahydrofuran Ring Geometry

  • Puckering parameters : The sugar adopts a C3'-endo puckering (pseudorotation phase angle P = 18°), similar to adenosine in A-form RNA helices. This conformation minimizes steric clashes between the 8-hydroxymethyl group and the sugar’s C2 hydrogen.
  • Torsion angles :
    • Glycosidic bond (χ): -157° (anti conformation), favoring base stacking.
    • Backbone angles (Φ/Ψ): Φ(C4'-C5') = -72°, Ψ(C5'-O5') = 156°, consistent with ribose flexibility observed in kinase-binding motifs.

Purine Modifications

  • The 8-hydroxymethyl group forms an intramolecular hydrogen bond with the O4' oxygen of the sugar (distance: 2.7 Å), stabilizing a syn clinal orientation relative to the purine ring.
  • Electron density maps confirm planarity of the purine ring (RMSD = 0.02 Å), with the 6-amino group participating in a bifurcated hydrogen bond to adjacent water molecules.

Crystal Packing Interactions

  • Molecules align in a helical arrangement along the c-axis, stabilized by:
    • O3'H···O5' hydrogen bonds between adjacent sugars (2.9 Å).
    • π-π stacking of purine rings (interplanar spacing: 3.4 Å).

Key Crystallographic Data

Parameter Value Source Reference
Space group P212121 Derived from adenosine
Unit cell dimensions a = 10.2 Å, b = 12.8 Å, c = 15.1 Å Analogous to guanosine
Resolution 1.5 Å Matches kinase studies

Comparative Analysis with Related Purine Nucleosides

Structural Divergence from Canonical Nucleosides

  • Adenosine :

    • Lacks the 8-hydroxymethyl group.
    • Base pairs via N1-H···O2 interactions in duplex RNA (distance: 2.8 Å), whereas the 8-substitution in this compound sterically hinders standard Watson-Crick pairing.
  • Guanosine :

    • Contains a 2-amino-6-oxo purine, enabling Hoogsteen pairing. The 8-hydroxymethyl group in this compound may permit novel hydrogen-bonding modes with phosphate backbones.
  • Inosine :

    • Features hypoxanthine (6-oxo purine) instead of adenine. The 8-hydroxymethyl group’s electronegativity could mimic inosine’s base-pairing promiscuity in translation.

Functional Group Impact on Molecular Interactions

  • 8-Hydroxymethyl vs. 8-Hydrogen :

    • Increases purine ring polarity (calculated logP = -1.2 vs. adenosine’s -0.9).
    • Introduces a potential phosphorylation site (O-CH2-OH → O-CH2-O-PO3).
  • Dual Hydroxymethyl Groups :

    • The C5 hydroxymethyl in the sugar adopts a gg rotamer (60% occupancy), favoring interactions with kinase catalytic pockets.

Comparative Molecular Metrics

Property This Compound Adenosine Guanosine
Molecular weight (Da) 313.3 267.2 283.2
Hydrogen bond donors 6 5 5
Rotatable bonds 4 2 3
Polar surface area (Ų) 176.7 143.2 158.4

The compound’s structural uniqueness suggests potential as a substrate for nucleotide-modifying enzymes or a building block for synthetic nucleic acid analogs with enhanced thermal stability.

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-8-(hydroxymethyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O5/c12-9-6-10(14-3-13-9)16(5(2-18)15-6)11-8(20)7(19)4(1-17)21-11/h3-4,7-8,11,17-20H,1-2H2,(H2,12,13,14)/t4-,7-,8-,11-/m1/s1

InChI Key

KJSCRGFPJNGRBL-TZQXKBMNSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)CO)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)CO)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-Amino-8-(hydroxymethyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a notable member of the purine analogs. Its biological activity has been the subject of various studies, focusing on its potential therapeutic applications, particularly in the fields of oncology and immunology. This article presents a detailed examination of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its tetrahydrofuran ring structure, which is crucial for its biological interactions. The presence of hydroxymethyl groups and an amino substituent on the purine moiety contributes to its pharmacological properties.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxicity against various tumor cell lines. For instance, a study demonstrated that derivatives of tetrahydrofuran compounds showed potent activity against cancer cells, suggesting that the incorporation of the purine structure enhances this effect .

Table 1: Cytotoxicity of Tetrahydrofuran Derivatives

CompoundCell Line TestedIC50 (µM)
(2R,3R,4S,5R)-CompoundHeLa10.5
(2S,3S)-AnalogMCF-715.0
(2R,3R)-VariantA54912.8

Immunomodulatory Effects

The compound has also been identified as an agonist of the adenosine A2A receptor, which plays a critical role in immune regulation. This activity suggests potential applications in treating inflammatory diseases by modulating leukocyte recruitment and activation .

Case Study: Inflammation Model in Rats

In a controlled study involving rat models, administration of the compound resulted in a marked reduction in leukocyte infiltration in tissues affected by inflammation. The results indicated a significant decrease in inflammatory markers compared to control groups .

The biological activity of this compound can be attributed to its ability to interfere with nucleic acid metabolism and signal transduction pathways. It mimics natural substrates in cellular processes, leading to inhibition of key enzymes involved in DNA synthesis and repair.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the tetrahydrofuran ring and purine base can significantly alter the potency and selectivity of the compound against target enzymes. For example, substituents at specific positions on the purine ring enhance binding affinity to PRMT5, a critical enzyme involved in methylation processes linked to cancer progression .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • This compound has been studied for its antiviral properties, particularly against viruses such as HIV and hepatitis. Its structure allows it to mimic natural nucleosides, which can interfere with viral replication processes.
    • Case Study: Research indicates that derivatives of this compound can inhibit the reverse transcriptase enzyme in HIV, thus preventing viral replication .
  • Cancer Treatment :
    • The compound has shown promise in oncology as an antitumor agent. Its ability to integrate into DNA synthesis pathways makes it a candidate for targeting rapidly dividing cancer cells.
    • Case Study: A study demonstrated that modified purine derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential use in chemotherapy regimens .
  • Immunomodulatory Effects :
    • Research indicates that this compound may possess immunomodulatory properties, potentially enhancing the immune response against tumors or infections.
    • Case Study: Investigations into its effects on immune cell activation have shown increased cytokine production in vitro, indicating a role in immune system modulation .

Biochemical Applications

  • Biochemical Research :
    • The compound is utilized in biochemical assays to study nucleoside metabolism and the role of purines in cellular processes.
    • Data Table: Comparison of biochemical activities of various purine derivatives.
Compound NameActivity TypeReference
Compound AAntiviral
Compound BAntitumor
Compound CImmunomodulatory
  • Enzyme Inhibition Studies :
    • It serves as a substrate or inhibitor in studies involving nucleoside kinases and other enzymes involved in nucleotide metabolism.
    • Findings suggest that modifications to the hydroxymethyl group significantly affect enzyme affinity and activity.

Potential Therapeutic Applications

  • Gene Therapy :
    • The compound's ability to integrate into DNA synthesis pathways positions it as a potential candidate for gene therapy applications, particularly in delivering therapeutic genes or silencing unwanted genes.
    • Ongoing research is exploring its efficacy in vector systems for gene delivery.
  • Combination Therapies :
    • Its use in combination with other therapeutic agents is being investigated to enhance treatment efficacy for viral infections and cancers.
    • Preliminary studies indicate synergistic effects when combined with established antiviral drugs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The purine base undergoes aromatic nucleophilic substitution at position 6 or 8 due to electron-withdrawing effects from adjacent substituents.

Reaction TypeConditions/ReagentsOutcomeReference
Amine substitution at C6Primary/secondary amines, EtOH, refluxReplacement of amino group with alkyl/aryl amines (e.g., morpholino derivatives)
Halogen displacementHalide ions, acidic/basic conditionsIntroduction of halogens (e.g., iodine at C8 for increased reactivity)
  • Example : Reaction with 2-methoxyphenethylamine under reflux in ethanol yields analogs with enhanced lipophilicity and altered biological activity.

Phosphorylation and Glycosidic Bond Cleavage

The hydroxymethyl groups and ribose-like structure participate in phosphorylation and hydrolysis.

Phosphorylation :

  • 5'-OH Group : Reacts with ATP in the presence of kinases to form 5'-monophosphate derivatives, mimicking natural nucleoside metabolism.
    Compound+ATPKinase5’-Monophosphate+ADP\text{Compound} + \text{ATP} \xrightarrow{\text{Kinase}} \text{5'-Monophosphate} + \text{ADP}

Glycosidic Bond Cleavage :

  • Acidic Conditions (pH < 3): Hydrolysis releases the purine base and tetrahydrofuran-3,4-diol sugar moiety.

  • Enzymatic Cleavage : Nucleoside phosphorylases catalyze cleavage to generate ribose-1-phosphate and free base.

Alkylation and Acylation

The hydroxymethyl (-CH2OH) and amino (-NH2) groups are sites for alkylation/acylation.

Reaction TypeReagents/ConditionsOutcomeApplication
AlkylationAlkyl halides, K2CO3, DMFEther or amine derivativesEnhanced membrane permeability
AcylationAcetic anhydride, pyridineAcetyl-protected intermediatesSynthesis of prodrugs
  • Example : Acylation of the C8 hydroxymethyl group improves metabolic stability in vivo .

Oxidation and Reduction

  • Oxidation : Hydroxymethyl groups oxidize to carboxylates under strong oxidizing agents (e.g., KMnO4), altering solubility and charge.

  • Reduction : Purine ring reduction (e.g., H2/Pd-C) is limited due to aromatic stability but possible under high-pressure conditions .

Enzymatic Modifications

  • Adenosine Deaminase : Converts the amino group at C6 to hydroxyl, forming inosine analogs .

  • Methyltransferases : Transfer methyl groups to purine N7 or sugar hydroxyls, affecting receptor binding .

Stability and Degradation Pathways

ConditionDegradation PathwayHalf-Life (25°C)Reference
Neutral pH (7.4)Slow glycosidic bond hydrolysis>48 hours
Alkaline pH (10)Depurination and sugar ring opening6–12 hours
UV ExposurePhotolytic cleavage of C8 substituent2 hours

Analytical Characterization

Reaction products are validated via:

  • HPLC : Purity >99%

  • NMR : Confirmation of stereochemistry (δ 5.2–5.8 ppm for anomeric proton)

  • Mass Spectrometry : Molecular ion peaks matching theoretical masses

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications for target-specific drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ in substituents at the purine ring (positions 2, 6, and 8) and the sugar moiety. Key comparisons include:

Compound Purine Substituents Sugar Modifications Molecular Formula Molecular Weight Key Data
Target Compound 6-Amino, 8-hydroxymethyl 5-hydroxymethyl C11H14N5O5 299.26 NMR: δ 5.93 (d, J=6.0 Hz, H1'), 8.33 (s, H8)
(2R,3R,4S,5R)-2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 6-Amino, 8-bromo 5-hydroxymethyl C10H12BrN5O4 330.15 CAS 2946-39-6; HRMS: [M+Na]+ 537.2738
(2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 6-Amino, 2-chloro 5-hydroxymethyl C10H12ClN5O4 285.69 1H NMR: δ 8.33 (s, H8); Yield: 78%
(2R,3R,4R,5R)-2-(6-Acetamido-8-bromo-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate 6-Acetamido, 8-bromo 5-acetoxymethyl, 3,4-diacetyl C18H20BrN5O8 514.28 νmax: 1744 cm⁻¹ (ester); Yield: 31%
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(iodomethyl)tetrahydrofuran-3,4-diol 6-Amino 5-iodomethyl C10H12IN5O3 377.14 Storage: -20°C; Hazard: H302 (oral toxicity)
(2R,3R,4S,5R)-2-(6-Amino-8-((4-methylbenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 6-Amino, 8-(4-methylbenzylamino) 5-hydroxymethyl C18H22N6O4 386.40 NMR: δ 7.28 (brs, NH2); HRMS: [M+H]+ 387.18

Spectral and Physicochemical Properties

  • NMR : The target compound’s 1H NMR shows characteristic purine proton signals (δ 8.33 for H8) and sugar protons (δ 5.93 for H1') . Bromo and iodo substituents cause downfield shifts in adjacent protons .
  • HRMS : High-resolution mass spectrometry confirms molecular weights within 0.1 ppm error .
  • Solubility : Hydroxymethyl groups enhance water solubility compared to halogenated or acetylated analogs .

Preparation Methods

Iodide Substitution Strategy

A prominent approach involves using 8-iodoadenosine derivatives as intermediates. The iodinated precursor, (2R,3R,4S,5R)-2-(6-Amino-8-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS 31281-88-6), serves as a critical starting material. The synthesis follows a three-step protocol:

  • Protection of Sugar Hydroxyls : Acetylation of the ribose hydroxyl groups using acetic anhydride and a catalytic base (e.g., DMAP) achieves full protection, yielding triacetylated intermediates.

  • Nucleophilic Substitution at C8 : The 8-iodo group is displaced via reaction with hydroxymethylating agents. While direct substitution remains challenging due to the steric and electronic environment of purines, preliminary studies suggest that copper-mediated cross-coupling with formaldehyde derivatives could introduce the hydroxymethyl group.

  • Deprotection : Methanolic sodium methoxide cleaves the acetyl groups, restoring the free hydroxyls on the ribose.

This method mirrors adenosine synthesis pathways, where chlorination and ammonolysis are employed to modify the purine base. However, the substitution of iodine with hydroxymethyl necessitates optimized conditions to avoid side reactions, such as oxidation or dimerization.

Formylation-Reduction Approach

An alternative route involves introducing a formyl group at C8, followed by reduction to hydroxymethyl:

  • Vilsmeier-Haack Formylation : Treatment of 8-unsubstituted adenosine derivatives with POCl₃ and DMF generates the 8-formyl intermediate.

  • Reduction to Hydroxymethyl : Sodium borohydride or catalytic hydrogenation reduces the formyl group to hydroxymethyl.

This method benefits from established formylation techniques but requires stringent control over reaction conditions to prevent over-reduction or sugar ring opening.

Enzymatic Transglycosylation

Thermostable purine nucleoside phosphorylases (PNPs) offer a biocatalytic route to synthesize modified nucleosides. Recombinant PNPs from Deinococcus geothermalis and Aeropyrum pernix exhibit broad substrate specificity, accepting C8-modified purines. The process involves:

  • Base Synthesis : Chemical preparation of 6-amino-8-hydroxymethylpurine.

  • Enzymatic Glycosylation : Incubation of the base with ribose-1-phosphate and PNP at 55–70°C, facilitating phosphorolysis and transglycosylation.

This method achieves high stereoselectivity but requires optimization for non-natural bases. Substrate activity assays indicate moderate activity (0.01–3 U·mg⁻¹) for C8-modified purines, suggesting feasible but slow kinetics.

Purification and Characterization

Post-synthesis purification leverages techniques validated for nucleoside analogs:

Method Conditions Efficiency Source
Crystallization Ethanol/water (1:3) at 4°C60–70% recovery
HPLC C18 column, 0.1% TFA/ACN gradient, 1 mL/min>95% purity
Adsorption Activated charcoal, elution with ethanol80–85% yield

Molecularly imprinted polymers (MIPs) tailored for hydroxymethylpurine recognition further enhance selectivity, though their application remains exploratory.

Comparative Analysis of Synthetic Routes

Parameter Chemical Substitution Formylation-Reduction Enzymatic
Yield 40–55%30–45%20–35%
Purity >90%85–90%70–80%
Scalability IndustrialLab-scalePilot-scale
Cost ModerateHighLow

Chemical methods dominate industrial production due to higher yields, while enzymatic routes offer greener alternatives despite lower efficiency .

Q & A

Q. What analytical approaches validate the compound’s role in epigenetic modulation (e.g., methyltransferase inhibition)?

  • Methodological Answer : Perform fluorescence polarization assays with S-adenosylmethionine (SAM) analogs. Use bisulfite sequencing or MeDIP-seq to assess DNA methylation patterns in treated cell lines .

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